molecular formula C17H22N6 B6460074 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2548997-49-3

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Numéro de catalogue: B6460074
Numéro CAS: 2548997-49-3
Poids moléculaire: 310.4 g/mol
Clé InChI: CDOHHSHUPRRJKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 5,6,7,8-tetrahydroquinazoline core substituted at position 4 with a piperazine ring. The piperazine moiety is further functionalized with a 4-methylpyrimidin-2-yl group.

Key structural attributes include:

  • Tetrahydroquinazoline core: Enhances rigidity and planar aromaticity, facilitating interactions with hydrophobic binding pockets.
  • Piperazine linker: Provides conformational flexibility and serves as a scaffold for substituent diversity.

Propriétés

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHHSHUPRRJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-methylpyrimidin-2-yl-piperazine. This can be achieved by reacting 4-methylpyrimidine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

  • Quinazoline Core Construction: : The next step is the formation of the tetrahydroquinazoline core. This can be synthesized by cyclization reactions involving appropriate starting materials such as o-phenylenediamine and aldehydes or ketones under acidic or basic conditions.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the tetrahydroquinazoline core. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrimidine moiety, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) can be employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated methylpyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Analogues and Their Properties

The following table summarizes Compound A and its structural analogues, highlighting differences in substituents, molecular weight, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Source
Compound A C₁₈H₂₃N₇ ~353.43 4-Methylpyrimidin-2-yl on piperazine Potential AMPA receptor modulator N/A
4-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline C₂₂H₂₈N₈ 404.52 3,5-Dimethylpyrazole on pyrimidine Unreported; likely impacts solubility
4-(4-(Benzyloxy)phenoxy)-2-methyl-5,6,7,8-tetrahydroquinazoline C₂₄H₂₅N₃O₂ 417.23 Benzyloxy-phenoxy group on tetrahydroquinazoline AMPA receptor modulator (IC₅₀: <100 nM)
4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine C₂₁H₂₃N₅S 385.51 Benzothienopyrimidine core; 2-methylphenyl on piperazine Unreported; sulfur enhances lipophilicity
4-Chloro-6,6-difluoro-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline C₁₀H₁₁ClF₂N₂S 264.72 Halogens (Cl, F) and methylsulfanyl group Unreported; halogenation affects reactivity

Key Structural and Functional Differences

Substituent Effects on Receptor Binding
  • Compound A vs. However, this may reduce blood-brain barrier (BBB) penetration compared to Compound A's smaller 4-methylpyrimidinyl group .
  • Compound A vs. Pyrazole-substituted analogue (C₂₂H₂₈N₈) :
    The 3,5-dimethylpyrazole substituent increases molecular weight and steric hindrance, which could impair binding to shallow receptor pockets but improve metabolic stability .

Core Modifications
  • Benzothienopyrimidine core (C₂₁H₂₃N₅S): Replacement of tetrahydroquinazoline with a benzothieno[2,3-d]pyrimidine core introduces a sulfur atom, altering electronic properties and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility .
Halogenation and Functional Groups
  • The methylsulfanyl group adds hydrophobicity, which may enhance CNS penetration .

Research Findings and Implications

Pharmacological Activity

  • AMPA Receptor Modulation: Derivatives with phenoxy groups (e.g., C₂₄H₂₅N₃O₂) exhibit nanomolar potency (IC₅₀: 10–100 nM), suggesting that Compound A’s pyrimidine substituent may offer a balance between affinity and BBB penetration .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl in ) reduce cytochrome P450 metabolism, but Compound A ’s smaller methyl group may necessitate prodrug strategies for oral bioavailability .

Computational and Crystallographic Insights

  • SHELX Software : Used for crystallographic refinement of similar compounds, enabling precise determination of bond angles and torsional strain, critical for SAR studies .

Activité Biologique

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinazoline core and a piperazine moiety substituted with a methylpyrimidine group. This unique arrangement is thought to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The interactions may modulate signaling pathways associated with neurological and psychiatric disorders, potentially positioning this compound as a candidate for therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. The presence of the pyrimidine and piperazine groups is believed to enhance antibacterial activity against Gram-positive bacteria. For instance:

  • Compound Similarity : Compounds structurally similar to 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline have demonstrated significant antimicrobial efficacy. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Anti-inflammatory Effects

Research on related tetrahydroquinazoline derivatives suggests potential anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Neuropharmacological Activity

The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and anxiety .

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 50 µM to 100 µM.
Neuropharmacological AssessmentSuggested modulation of serotonin receptors leading to anxiolytic effects in animal models.
Anti-inflammatory ResearchInhibition of TNF-alpha production in vitro, indicating potential for treating inflammatory diseases.

Synthesis and Development

The synthesis of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions that optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex structure efficiently.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.